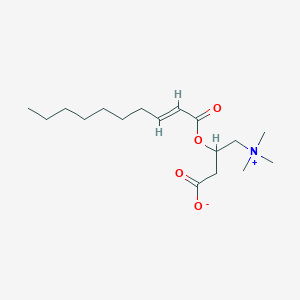
acetic acid;neodymium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;neodymium, also known as neodymium(III) acetate, is an inorganic compound composed of neodymium ions and acetate ions. It typically appears as a light purple solid and is known for its solubility in water and various organic solvents. The compound has the chemical formula
Nd(CH3COO)3
and is used in various scientific and industrial applications due to its unique properties .Preparation Methods
Synthetic Routes and Reaction Conditions
Neodymium(III) acetate can be synthesized through several methods:
-
Reaction with Neodymium Oxide
6CH3COOH+Nd2O3→2Nd(CH3COO)3+3H2O
-
Reaction with Neodymium Hydroxide
3CH3COOH+Nd(OH)3→Nd(CH3COO)3+3H2O
-
Reaction with Neodymium Carbonate
6CH3COOH+Nd2(CO3)3→2Nd(CH3COO)3+3H2O+3CO2
-
Reaction with Neodymium Iron Boron
20CH3COOH+Nd2Fe14B→2Nd(CH3COO)3+7Fe(CH3COO)2+10H2+B
-
Reaction with Neodymium Chloride and Sodium Acetate
NdCl3+3Na(CH3COO)→Nd(CH3COO)3+3NaCl
Industrial Production Methods
Industrial production of neodymium(III) acetate often involves the reaction of neodymium oxide or neodymium hydroxide with acetic acid under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Neodymium(III) acetate undergoes various chemical reactions, including:
Substitution Reactions: The acetate groups can be replaced by other ligands in coordination chemistry.
Complex Formation: It forms complexes with other organic and inorganic ligands.
Hydrolysis: In aqueous solutions, it can hydrolyze to form neodymium hydroxide and acetic acid.
Common Reagents and Conditions
Substitution Reactions: Typically involve ligands such as phosphines, amines, or other carboxylates under mild conditions.
Complex Formation: Often carried out in solvents like water, ethanol, or acetone at room temperature.
Hydrolysis: Occurs readily in water, especially at elevated temperatures.
Major Products
Substitution Reactions: Yield various neodymium complexes depending on the ligands used.
Complex Formation: Produces neodymium complexes with different coordination environments.
Hydrolysis: Results in neodymium hydroxide and acetic acid.
Scientific Research Applications
Neodymium(III) acetate has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other neodymium compounds and as a catalyst in organic reactions.
Biology: Employed in studies involving lanthanide-based luminescent probes for bioimaging and sensing.
Medicine: Investigated for its potential use in magnetic resonance imaging (MRI) contrast agents due to its paramagnetic properties.
Industry: Utilized in the production of neodymium-doped lasers and in the manufacturing of high-strength permanent magnets
Mechanism of Action
The effects of neodymium(III) acetate are primarily due to the neodymium ion’s ability to form stable complexes with various ligands. These complexes can interact with biological molecules, influencing processes such as enzyme activity and cellular signaling pathways. The paramagnetic nature of neodymium ions also makes them useful in imaging techniques .
Comparison with Similar Compounds
Similar Compounds
- Cerium(III) acetate
- Praseodymium(III) acetate
- Samarium(III) acetate
- Europium(III) acetate
Comparison
Neodymium(III) acetate is unique due to its specific electronic configuration, which imparts distinct magnetic and optical properties. Compared to cerium(III) acetate and praseodymium(III) acetate, neodymium(III) acetate exhibits stronger paramagnetic behavior, making it more suitable for applications in magnetic and optical devices .
Properties
Molecular Formula |
C6H12NdO6 |
|---|---|
Molecular Weight |
324.40 g/mol |
IUPAC Name |
acetic acid;neodymium |
InChI |
InChI=1S/3C2H4O2.Nd/c3*1-2(3)4;/h3*1H3,(H,3,4); |
InChI Key |
RVNSCEZLBLIJAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.[Nd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[(cyclopropylmethyl)amino]benzoate](/img/structure/B12102687.png)





![3-[3,4-Dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12102713.png)
![(5-Hydroxy-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-4-yl)methyl dihydrogen phosphate](/img/structure/B12102720.png)


![tert-butyl N-[4-(4-methoxyphenyl)pyrrolidin-3-yl]carbamate](/img/structure/B12102729.png)



